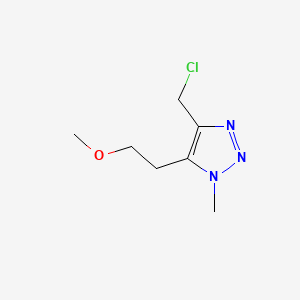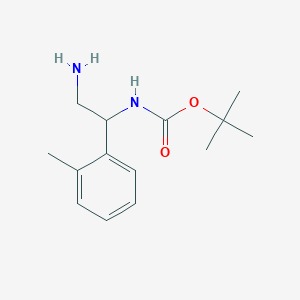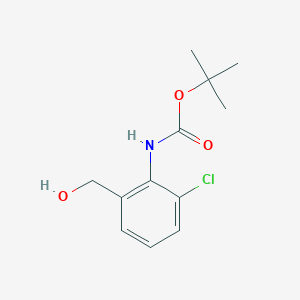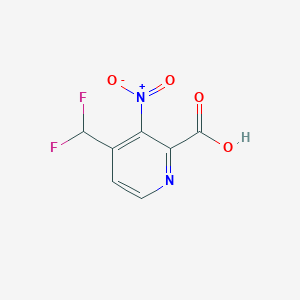![molecular formula C5H7Br2N5O B13546545 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide](/img/structure/B13546545.png)
6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide is a heterocyclic compound that belongs to the class of triazolopyrimidines. . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Méthodes De Préparation
The synthesis of 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another approach involves the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines, which provides a useful and attractive process for the synthesis of structurally diverse triazolopyrimidines .
Analyse Des Réactions Chimiques
6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield amines .
Applications De Recherche Scientifique
6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anticancer agent due to its ability to inhibit the ERK signaling pathway . Additionally, it has shown promise as an antiviral, antibacterial, and antifungal agent . In the field of agriculture, it has been explored for its herbicidal properties . The compound’s versatility makes it a valuable tool for researchers in various scientific disciplines.
Mécanisme D'action
The mechanism of action of 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of the ERK signaling pathway, which results in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition leads to cell apoptosis and G2/M phase arrest, ultimately suppressing cancer cell proliferation .
Comparaison Avec Des Composés Similaires
6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide can be compared with other similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit significant biological activities, including anticancer and antiviral properties. the unique structure of this compound provides distinct advantages in terms of its specific interactions with molecular targets and its broad range of applications .
Propriétés
Formule moléculaire |
C5H7Br2N5O |
|---|---|
Poids moléculaire |
312.95 g/mol |
Nom IUPAC |
6-amino-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;dihydrobromide |
InChI |
InChI=1S/C5H5N5O.2BrH/c6-3-1-7-5-8-2-9-10(5)4(3)11;;/h1-2H,6H2,(H,7,8,9);2*1H |
Clé InChI |
TWRQPLOQOBKCNR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)N2C(=N1)N=CN2)N.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-methoxyanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13546466.png)
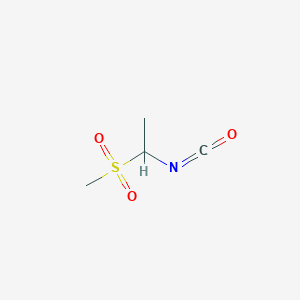
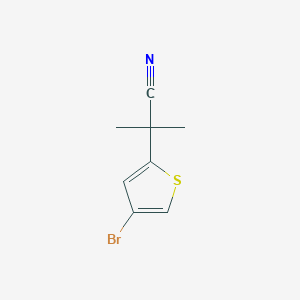


![6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B13546497.png)
